molecular formula C4H8O3 B017582 2-Methoxy-1,3-dioxolane CAS No. 19693-75-5

2-Methoxy-1,3-dioxolane

Cat. No. B017582
CAS RN: 19693-75-5
M. Wt: 104.1 g/mol
InChI Key: VRAYTNFBRROPJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methoxy-1,3-dioxolane and its derivatives has been explored in several studies. For instance, it has been shown to react with silylated thymine and trimethylsilyl triflate to give acyclic formate esters rather than the expected dioxolan-2-yl thymine, highlighting the influence of nucleobases and hydroxyl protecting groups on reaction outcomes and stability of the nucleosides produced (Brånalt et al., 1996).

Molecular Structure Analysis

Extensive spectroscopic and theoretical quantum chemical studies on 2-methoxy-1,3-dioxolane (MDOL) have been conducted to elucidate its structure. Investigations using FT-IR, FT-Raman, 1H and 13C NMR, and UV-Visible spectrometry, alongside DFT and QTAIM approaches, have provided insights into its vibrational and electronic properties, molecular stability, and interaction analysis (Prabaharan A & Xavier Jr, 2015).

Chemical Reactions and Properties

The reactivity of 2-methoxy-1,3-dioxolane with various reagents has been studied, including its reactions with Grignard reagents to form substituted dioxolanes. These reactions are significant for the synthesis of polymers and other compounds, showcasing the compound's versatility in organic synthesis (Tanimoto, Shimojo, & Oda, 1968).

Physical Properties Analysis

Investigations into the physical properties of 2-methoxy-1,3-dioxolane, including its polymerization behavior and kinetics, have been conducted. The polymerization of related dioxolane derivatives has been studied, revealing insights into chain formation, branching, and the influence of solvent and initiator concentration on polymer microstructure (Penczek & Libiszowski, 1988).

Scientific Research Applications

Thermophysical Property Analysis

  • Scientific Field : Physical Chemistry
  • Application Summary : 2-Methoxy-1,3-dioxolane is used in the analysis of thermophysical properties. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 2-Methoxy-1,3-dioxolane .
  • Methods of Application : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes : The properties covered include normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization or sublimation, and heat capacity at saturation pressure .

Spectroscopic and Structural Analysis

  • Scientific Field : Theoretical and Computational Science
  • Application Summary : 2-Methoxy-1,3-dioxolane is used in spectroscopic aspects, structural elucidation, vibrational and electronic investigations .
  • Methods of Application : The experimentally observed spectral data (FT-IR and FT-Raman) of the compound were compared with the spectral data obtained by DFT/B3LYP method. The 1H and 13C nuclear magnetic resonance (NMR) spectra were simulated by using the gauge independent atomic orbital (GIAO) method .
  • Results or Outcomes : The theoretical UV-Visible spectrum of the compound was measured in different solvents and the electronic properties, such as excitation energies, oscillator strength and wavelengths were performed by time-dependent density functional theory (TD-DFT) approach .

Synthesis of Nucleosides

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Methoxy-1,3-dioxolane is used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, potential inhibitors of HIV .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the sources .
  • Results or Outcomes : The outcome of this application is the production of potential inhibitors of HIV .

Safety And Hazards

2-Methoxy-1,3-dioxolane is classified as a flammable liquid (Flam. Liq. 3) with a flash point of 34 °C (closed cup) . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-methoxy-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYTNFBRROPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173362
Record name 2-Methoxy-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1,3-dioxolane

CAS RN

19693-75-5
Record name 2-Methoxy-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19693-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1,3-dioxolane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019693755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-1,3-dioxolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1,3-dioxolane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
M Ando, H Ohhara, K Takase - Chemistry Letters, 1986 - journal.csj.jp
CHEMISTRY LETTERS, pp. 879-882, 1986. (C) 1986 The Chemical Society of Japan In the course of the total synthesis of cycloeudesm Page 1 CHEMISTRY LETTERS, pp. 879-882 …
Number of citations: 52 www.journal.csj.jp
S Tanimoto, T Miyake, M Okano - Bulletin of the …, 1977 - repository.kulib.kyoto-u.ac.jp
The synthesis of 2-ethoxy-1, 3-oxathiolane (II) and 2-ethoxy-1, 3-dithiolane (III) from ethyl orthoformate by transesterification reaction was described. The stability toward a trace amount …
Number of citations: 16 repository.kulib.kyoto-u.ac.jp
JM Corbett, MH Dickman - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
The 1,3-dioxolane ring of the title compound, C6H6F2N4O11, is in a slightly distorted `twist' conformation. The largest deviations from the least-squares plane of the ring are exhibited by …
Number of citations: 15 scripts.iucr.org
T Basile, L Longobardo, E Tagliavini… - Journal of the …, 1991 - pubs.rsc.org
The stereoselectivity of the Lewis acid induced acylation of open-chain silyl enoi ethers by chiral orthoesters is strongly affected by the CC bond configuration: both Z and E silyl enol …
Number of citations: 1 pubs.rsc.org
J Brånalt, I Kvarnström, B Classon… - The Journal of Organic …, 1996 - ACS Publications
The synthesis of 1,3-dioxolan-2-ylnucleosides and related chemistry is described. We have shown that 2-methoxy-1,3-dioxolane (6) reacts with silylated thymine and trimethylsilyl triflate …
Number of citations: 26 pubs.acs.org
S TANIMOTO, S SHIMOJO, R ODA - Journal of Synthetic Organic …, 1968 - jstage.jst.go.jp
2-メ トキ シ-1,3-ジ オ キ ソラ ンとグ リニャー ル 試 薬の反応 Page 1 (昭和43年1月11日 受理) 2-メ トキ シ-1,3-ジ オ キ ソラ ンとグ リニャー ル 試 薬の反応 谷 本 重 夫*・ 下 条 澄 雄**・ 小 田 良 平 …
Number of citations: 4 www.jstage.jst.go.jp
RA McClelland, S Gedge… - The Journal of Organic …, 1981 - ACS Publications
A kinetic investigation is reported of the hydrolysis of a series of ortho esters containing 1, 3-dioxane rings. Included are monocyclic 2-aryl-2-methoxy-l, 3-dioxanes and bicyclic l-aryl-4-…
Number of citations: 17 pubs.acs.org
A Prabaharan, JR Xavier - J Theor Comput Sci, 2015 - researchgate.net
Change Detection of Medical Images for Three Dimensional Volumetric Data Page 1 Volume 2 • Issue 4 • 1000138 Research Article Open Access Prabaharan and Xavier, J Theor Comput Sci …
Number of citations: 1 www.researchgate.net
M Alamgir, RD Moulton, KM Abraham - Electrochimica acta, 1991 - Elsevier
Polymer electrolytes comprising poly(1,3-dioxolane) and polytetrahydrofuran complexes of LiClO 4 have been prepared, and characterized using infrared spectroscopy, differential …
Number of citations: 53 www.sciencedirect.com
R Nagase, Y Oguni, T Misaki, Y Tanabe - Synthesis, 2006 - thieme-connect.com
A practical and highly stereoselective method for the preparation of three cis-2-substituted 5-methyl (or phenyl)-1, 3-dioxolan-4-ones 3a and 7a (Seebach and Fráter’s chiral template), …
Number of citations: 16 www.thieme-connect.com

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